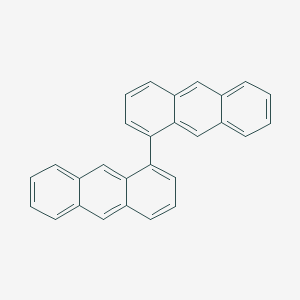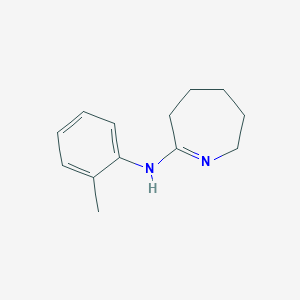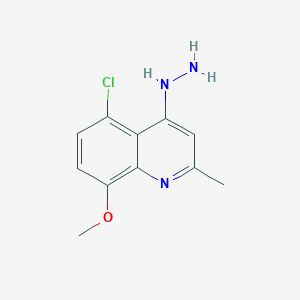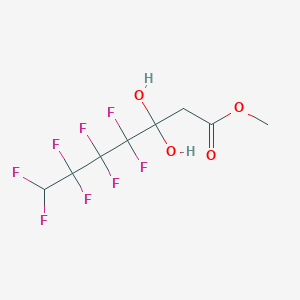
1,1'-Bianthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bianthracene is an organic compound consisting of two anthracene units connected by a single bond. This compound is part of the larger family of polycyclic aromatic hydrocarbons, which are known for their extended conjugated π-systems. The structure of 1,1’-Bianthracene makes it an interesting subject for research due to its unique photophysical and photochemical properties .
Méthodes De Préparation
1,1’-Bianthracene can be synthesized through various methods. One common synthetic route involves the coupling of anthracene derivatives. For instance, a Ni(0)-mediated coupling of chloro derivatives of anthracene can be used to form 1,1’-Bianthracene . The reaction conditions typically involve the use of a nickel catalyst and a suitable solvent under an inert atmosphere to prevent oxidation.
Industrial production methods for 1,1’-Bianthracene are less common, but they generally follow similar principles as laboratory synthesis, with a focus on scalability and cost-effectiveness. The use of metal-catalyzed reactions, such as those involving palladium or nickel, is prevalent in industrial settings due to their efficiency and selectivity .
Analyse Des Réactions Chimiques
1,1’-Bianthracene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of 1,1’-Bianthracene can yield dihydro derivatives. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur on the anthracene rings.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields anthraquinones, while reduction can produce dihydroanthracenes .
Applications De Recherche Scientifique
1,1’-Bianthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and as a model compound for studying photophysical properties.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of 1,1’-Bianthracene derivatives in drug development, particularly for their ability to interact with biological macromolecules.
Mécanisme D'action
The mechanism by which 1,1’-Bianthracene exerts its effects is primarily through its interaction with light and other electromagnetic radiation. The extended conjugated π-system allows for efficient absorption and emission of light, making it useful in photophysical applications. In biological systems, its derivatives can interact with DNA and proteins, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
1,1’-Bianthracene is similar to other polycyclic aromatic hydrocarbons, such as 1,1’-Biphenyl and 1,1’-Binaphthalene. it is unique due to its larger conjugated system, which enhances its photophysical properties.
Propriétés
Numéro CAS |
1104-41-2 |
|---|---|
Formule moléculaire |
C28H18 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1-anthracen-1-ylanthracene |
InChI |
InChI=1S/C28H18/c1-3-9-21-17-27-23(15-19(21)7-1)11-5-13-25(27)26-14-6-12-24-16-20-8-2-4-10-22(20)18-28(24)26/h1-18H |
Clé InChI |
XWSSEFVXKFFWLJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3C4=CC=CC5=CC6=CC=CC=C6C=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}cyclopropanecarboxamide](/img/structure/B14151522.png)

![4-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]phenyl 2-bromobutanoate](/img/structure/B14151535.png)
![5-[(2-Hydroxyphenyl)methyl]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B14151540.png)
![Benzene, [1-(difluoromethylene)-3-butenyl]-](/img/structure/B14151547.png)
![5-(2-Chloropyrimidin-4-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B14151555.png)


![(2R)-phenyl({[1-(L-tryptophyl)piperidin-4-yl]carbonyl}amino)ethanoic acid](/img/structure/B14151591.png)
![Diethyl benzo[d][1,3]dioxol-5-ylboronate](/img/structure/B14151602.png)
![[2-(2,5-Dimethylanilino)-2-oxoethyl] 2-thiophen-3-ylacetate](/img/structure/B14151610.png)
![4,4'-[(1E,2E)-hydrazine-1,2-diylidenedi(1E)eth-1-yl-1-ylidene]dianiline](/img/structure/B14151616.png)
![6-Methoxy-1',3',3'-trimethyl-5',8-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B14151617.png)
![2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14151623.png)
